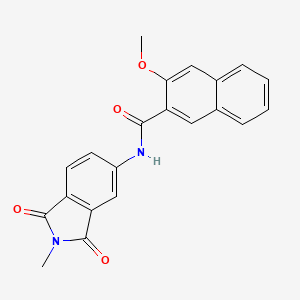

3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-23-20(25)15-8-7-14(11-16(15)21(23)26)22-19(24)17-9-12-5-3-4-6-13(12)10-18(17)27-2/h3-11H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQVNNIKOBYZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide typically involves the following steps:

Formation of the naphthamide core: This can be achieved by reacting 2-naphthoic acid with an appropriate amine under dehydrating conditions.

Introduction of the methoxy group: Methoxylation can be performed using methanol in the presence of a strong acid or base.

Attachment of the isoindolinone moiety: This step involves the reaction of the naphthamide intermediate with a phthalic anhydride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Research has shown that this compound exhibits several promising biological activities:

Anticancer Activity

Several studies have demonstrated the potential of 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide as an anticancer agent. It has been tested against various cancer cell lines, showing significant cytotoxicity. For example, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives similar to this compound. The results indicated that modifications to the isoindoline structure significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Structure-Activity Relationship

Another research article focused on the structure-activity relationship (SAR) of isoindoline derivatives. The findings suggested that specific substitutions on the isoindoline ring could lead to increased potency against cancer cells. This emphasizes the relevance of chemical modifications in enhancing biological activity, providing a pathway for future drug development .

Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Naphthamides: Compounds with similar naphthalene-amide structures.

Isoindolinones: Compounds containing the isoindolinone moiety.

Uniqueness

The unique combination of the naphthalene, methoxy, and isoindolinone groups in 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 5-aminoisoindoline-1,3-dione with various acylating agents. The process can be summarized as follows:

- Starting Material : 5-aminoisoindoline-1,3-dione.

- Reagents : Acyl chlorides (such as benzoyl chloride) in the presence of a base (like triethylamine).

- Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired amide structure.

The yield and purity of the synthesized compound are usually confirmed through techniques such as NMR and mass spectrometry .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

These values indicate that the compound is more potent than some standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.

The anticancer activity is believed to be mediated through multiple pathways, including:

- Thymidylate Synthase Inhibition : The compound has shown significant inhibition of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .

- AMPK Activation : Isoindoline derivatives have been reported to activate AMPK, leading to metabolic changes that inhibit cancer cell growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 625 | |

| Escherichia coli | Not Active | |

| Pseudomonas aeruginosa | 1250 |

The results indicate that while it exhibits excellent activity against certain Gram-positive bacteria, it shows limited effectiveness against Gram-negative strains like E. coli.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Anticancer Properties : A study involving MCF-7 and HepG2 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus at relatively low concentrations but failed to show activity against E. coli .

Q & A

Q. What are the best practices for reconciling discrepancies between computational docking predictions and experimental binding assays?

- Resolution steps :

- Re-dock using explicit solvent models (e.g., TIP3P water) to account for hydration effects .

- Validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.